molecular formula C15H18N2O B12123860 N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide CAS No. 131929-03-8

N,N-Dimethyl-N'-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide

Cat. No.: B12123860
CAS No.: 131929-03-8
M. Wt: 242.32 g/mol
InChI Key: KNFYVGHYMIJRDP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide, also known by its chemical formula C₁₆H₁₅NO₅S₂, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: Two common synthetic routes lead to the formation of this compound:

    Benzothiophene-based Route:

    Antipyrine Derivative Route:

Industrial Production:: The industrial-scale production methods involve efficient and scalable synthesis routes, ensuring high yields and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The cyclohexenone moiety is susceptible to oxidation, leading to various functional group transformations.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The phenyl group allows for substitution reactions.

    Common Reagents and Conditions:

Major Products:: The major products depend on the specific reaction conditions and the substituents present. For instance, reduction of the carbonyl group may yield an alcohol, while substitution reactions can lead to various derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).

    Medicine: Explored for drug development due to its unique structure.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which N,N-Dimethyl-N’-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N,N-Dimethyl-N’-(3-oxo-5-phenyl-1-cyclohexen-1-yl)methanimidamide is unique in its structure, it shares similarities with other benzothiophene derivatives. Further studies can reveal its distinct properties and applications.

Properties

CAS No.

131929-03-8

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N,N-dimethyl-N'-(3-oxo-5-phenylcyclohexen-1-yl)methanimidamide

InChI

InChI=1S/C15H18N2O/c1-17(2)11-16-14-8-13(9-15(18)10-14)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3

InChI Key

KNFYVGHYMIJRDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CC(=O)CC(C1)C2=CC=CC=C2

Origin of Product

United States

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